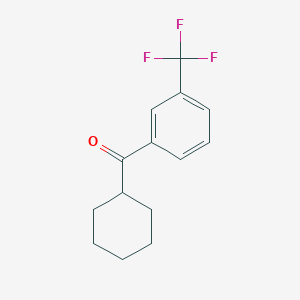

Cyclohexyl 3-trifluoromethylphenyl ketone

Description

Contextualization of Trifluoromethyl Ketones in Contemporary Organic Synthesis

Trifluoromethyl ketones (TFMKs) are a significant class of compounds in modern organic synthesis, primarily due to the unique properties imparted by the trifluoromethyl (-CF3) group. The high electronegativity and stability of the -CF3 group can profoundly influence a molecule's chemical and physical properties. nih.gov In medicinal chemistry, the incorporation of a trifluoromethyl group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov This is because the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. nih.gov

TFMKs are recognized as potent enzyme inhibitors, acting as transition-state analogs for serine, cysteine, and metalloproteases. beilstein-journals.org Their electrophilic carbonyl carbon is susceptible to nucleophilic attack by active site residues, forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis. beilstein-journals.org This mechanism of action has led to the investigation of TFMKs in the development of therapeutic agents for a range of diseases. The synthesis of trifluoromethyl ketones can be achieved through various methods, including the trifluoromethylation of carbonyl compounds or the oxidation of trifluoromethylated alcohols. beilstein-journals.org

Significance of Cyclohexyl Moieties in Chemical Scaffolds and Structure-Activity Relationships

The cyclohexyl moiety is a common scaffold in medicinal chemistry, valued for its conformational flexibility and lipophilic nature. The three-dimensional structure of the cyclohexane (B81311) ring can influence a molecule's binding affinity and selectivity for its biological target. Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which can be critical for optimizing interactions within a receptor's binding pocket.

The incorporation of a cyclohexyl group can significantly impact a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of the cyclohexyl ring can enhance membrane permeability and bioavailability. Structure-activity relationship (SAR) studies of various therapeutic agents have demonstrated that the presence and conformation of a cyclohexyl ring can be a key determinant of biological activity.

Research Trajectories for Cyclohexyl 3-trifluoromethylphenyl Ketone within Fluorinated Organic Chemistry

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories within fluorinated organic chemistry. The combination of the trifluoromethyl ketone functionality and the cyclohexyl moiety makes it a compelling candidate for investigation as a potential enzyme inhibitor. Researchers may explore its activity against a variety of proteases, where the trifluoromethyl ketone could act as a warhead and the cyclohexyl and trifluoromethylphenyl groups could be optimized for binding pocket interactions.

Furthermore, this compound could serve as a valuable building block in the synthesis of more complex fluorinated molecules. Its ketone functionality allows for a range of chemical transformations, enabling the introduction of further structural diversity. Investigations into its material science applications are also plausible, as fluorinated compounds can exhibit unique properties relevant to polymers and other advanced materials. Future research would likely involve the development of efficient synthetic routes to access this compound and its analogs, followed by systematic evaluation of its biological and material properties.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited in the available scientific literature. However, some key identifiers and computationally predicted properties are available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3277-77-8 |

| Molecular Formula | C₁₄H₁₅F₃O |

| Molecular Weight | 256.26 g/mol |

Note: This data is based on available chemical database information.

Propriétés

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-77-8 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of Cyclohexyl 3 Trifluoromethylphenyl Ketone Derivatives

Nucleophilic Reactivity at the Ketone Carbonyl Center

The carbonyl group in ketones is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In cyclohexyl 3-trifluoromethylphenyl ketone, this electrophilicity is further intensified.

The nucleophilic addition to trifluoromethyl ketones follows a well-established two-step mechanism. Initially, the nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge. In the second step, this intermediate is protonated, typically by a solvent or a weak acid, to yield the final alcohol product.

The presence of the trifluoromethyl group makes the carbonyl carbon in trifluoromethyl ketones highly susceptible to nucleophilic attack. This is because the trifluoromethyl group is strongly electron-withdrawing, which enhances the partial positive charge on the carbonyl carbon. beilstein-journals.orgsemanticscholar.org Consequently, trifluoromethyl ketones are more reactive towards nucleophiles compared to their non-fluorinated counterparts. nih.gov The reaction of a nucleophile with a trifluoromethyl ketone can be generalized as follows:

General Mechanism of Nucleophilic Addition

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon of the trifluoromethyl ketone. The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (H⁺) to give the corresponding trifluoromethyl alcohol.

Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water, which is a testament to their high electrophilicity. beilstein-journals.org This propensity to form hydrates can sometimes be a competing reaction during nucleophilic additions.

Several factors contribute to the electrophilicity and stability of the carbonyl group in this compound.

Electronic Effects: The primary electronic factor is the strong inductive effect (-I) of the trifluoromethyl group. This group withdraws electron density from the phenyl ring and, subsequently, from the carbonyl carbon. This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Compared to a non-fluorinated analog, the carbonyl carbon in a trifluoromethyl ketone is more electron-deficient and therefore more reactive. nih.gov

| Factor | Influence on Carbonyl Electrophilicity | Influence on Ketone Stability |

|---|---|---|

| Trifluoromethyl Group (Inductive Effect) | Increases | Decreases |

| Phenyl Group (Resonance) | Decreases (relative to no conjugation) | Increases |

| Cyclohexyl Group (Steric Hindrance) | No direct electronic effect, but can hinder nucleophilic approach | Contributes to overall steric bulk |

Alpha-Carbon Reactivity and Enolization Processes

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in ketones exhibit acidity and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of reactions.

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, accompanied by the formation of a carbon-carbon double bond. masterorganicchemistry.com

For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, the presence of the trifluoromethyl group can influence the position of this equilibrium. Studies on trifluoromethyl-β-diketones have shown that the electron-withdrawing nature of the trifluoromethyl group can stabilize the enol form. daneshyari.comresearchgate.net In nonpolar solvents, trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms. daneshyari.comresearchgate.net While this compound is not a β-diketone, the stabilizing effect of the trifluoromethyl group on the enol form is a relevant consideration. Several factors can affect the keto-enol equilibrium, including solvent polarity, temperature, and the presence of conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com

| Factor | Effect on Keto-Enol Equilibrium |

|---|---|

| Electron-withdrawing groups (e.g., -CF₃) | Can stabilize the enol form nih.gov |

| Conjugation | Stabilizes the enol form masterorganicchemistry.com |

| Hydrogen Bonding | Can stabilize the enol form masterorganicchemistry.com |

| Solvent Polarity | Equilibrium position is solvent-dependent masterorganicchemistry.com |

The formation of an enolate from this compound allows for a variety of alpha-substitution reactions. The enolate, being a nucleophile, can react with electrophiles to form a new bond at the α-carbon.

A common example of an alpha-substitution reaction is alkylation. This typically involves the deprotonation of the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This enolate can then react with an alkyl halide in a nucleophilic substitution reaction to introduce an alkyl group at the α-carbon. lookchem.com The regioselectivity of enolate formation can be an important consideration in unsymmetrical ketones.

Radical trifluoromethylation of ketone enolates has also been reported as a method for introducing a trifluoromethyl group at the α-position. lookchem.com While this is not a direct alkylation in the traditional sense, it represents a pathway for functionalization at the alpha-carbon.

The enolate of this compound can also participate in various condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and add to the carbonyl group of another molecule of the same ketone (self-condensation) or a different aldehyde or ketone (crossed aldol condensation). acs.orgrsc.org The initial product is a β-hydroxy ketone, which can sometimes dehydrate to form an α,β-unsaturated ketone. The high reactivity of the trifluoromethyl ketone carbonyl group makes it a good acceptor in crossed aldol reactions. rsc.org

Claisen Condensation: While classic Claisen condensation involves esters, related reactions with ketones are possible. For instance, enolizable alkyl phenyl ketones can react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride. This leads to a tandem Claisen condensation and retro-Claisen C-C bond cleavage to afford trifluoromethyl ketones. nih.govorganic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound.

Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

Reactivity Modulations by the Trifluoromethyl Group

The trifluoromethyl (CF3) group, a key feature of this compound, profoundly influences the molecule's reactivity. Its strong electron-withdrawing nature and unique chemical properties modulate the behavior of the adjacent carbonyl group and the aromatic ring, setting it apart from non-fluorinated analogues.

Electron-Withdrawing Effects and Inductive Influence

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I effect) on the rest of the molecule. nih.govmdpi.com This inductive effect is transmitted through the sigma bonds, leading to a significant polarization of the C-F bonds and, consequently, the entire carbon framework.

In the context of this compound, the CF3 group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. This makes reactions that typically occur on the phenyl ring, such as nitration or halogenation, more challenging compared to unsubstituted phenyl ketones. Conversely, the electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon. researchgate.net This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack. ontosight.ai

The table below summarizes the influence of the trifluoromethyl group on the electronic properties of the ketone.

| Property | Influence of Trifluoromethyl Group | Consequence on Reactivity |

| Electron Density on Aromatic Ring | Decreased | Deactivation towards electrophilic aromatic substitution |

| Electrophilicity of Carbonyl Carbon | Increased | Enhanced reactivity towards nucleophiles |

| Acidity of α-protons | Increased | Facilitates enolate formation |

This table illustrates the key electronic effects of the trifluoromethyl group.

Research has shown that the introduction of a trifluoromethyl group can significantly alter the reaction pathways. For instance, in reactions involving acid catalysis, the increased electrophilicity of the carbonyl group can lower the activation energy for the formation of tetrahedral intermediates. researchgate.net However, the same electron-withdrawing effect can destabilize any resulting carbocation intermediates, potentially slowing down subsequent reaction steps. researchgate.net

Generation and Reactivity of Trifluoromethyl Anion Intermediates

While the trifluoromethyl group typically functions as an electron-withdrawing moiety, under specific conditions, it can be involved in reactions that generate a trifluoromethyl anion (CF3⁻) or a related reactive species. beilstein-journals.orgnih.gov The direct generation of a stable trifluoromethyl anion is challenging due to its propensity to decompose into difluorocarbene (:CF2) and a fluoride (B91410) ion (F⁻). beilstein-journals.orgnih.gov

However, various methods have been developed to generate the trifluoromethyl anion in situ for nucleophilic trifluoromethylation reactions. beilstein-journals.orgnih.gov These methods often involve the use of reagents like fluoroform (HCF3) in the presence of a strong base. beilstein-journals.orgnih.gov The choice of solvent and counterion is crucial for stabilizing the transient CF3⁻ species. beilstein-journals.orgnih.gov For example, the use of glymes can encapsulate the potassium cation, leading to a more "naked" and highly nucleophilic trifluoromethyl anion. beilstein-journals.org

The reactivity of the trifluoromethyl anion is characterized by its strong nucleophilicity. beilstein-journals.org It can readily attack a variety of electrophiles, including carbonyl compounds. In the context of derivatives of this compound, reactions that could potentially involve trifluoromethyl anion intermediates are less common but represent an area of synthetic interest for introducing the CF3 group into other molecules.

The stability and reactivity of the trifluoromethyl anion are summarized in the table below.

| Characteristic | Description |

| Stability | Generally low, prone to decomposition to :CF2 and F⁻ |

| Generation | In situ from precursors like HCF3 with a strong base |

| Reactivity | Highly nucleophilic |

| Key Reactions | Nucleophilic addition to carbonyls and other electrophiles |

This table outlines the primary characteristics of the trifluoromethyl anion.

Research has demonstrated that the trifluoromethyl anion can be trapped by various electrophiles, leading to the formation of new carbon-trifluoromethyl bonds. researcher.life The intermediacy of the trifluoromethanide anion in nucleophilic trifluoromethylation reactions has been supported by both experimental evidence and quantum mechanical calculations. researcher.life

Cyclohexyl Moiety Influence on Reaction Stereochemistry and Kinetics

The cyclohexyl group in this compound is not merely a passive scaffold but plays an active role in dictating the stereochemical outcome and the rate of chemical reactions. Its conformational flexibility and steric bulk are key determinants of the molecule's reactivity.

Steric Hindrance and Conformational Effects

The cyclohexane (B81311) ring can adopt several conformations, with the chair conformation being the most stable. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is influenced by steric interactions. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.

The bulky cyclohexyl group can sterically hinder the approach of reagents to the carbonyl group. The extent of this hindrance depends on the conformation of the ring and the trajectory of the incoming nucleophile. For instance, nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial direction. The preferred pathway is often the one that minimizes steric clash with the substituents on the cyclohexane ring.

The conformational preference of the cyclohexyl group can also influence the kinetics of a reaction. A conformation that presents a less hindered path for the reagent will lead to a faster reaction rate. The interplay between steric hindrance and conformational effects is crucial in determining the stereoselectivity of reactions, such as reductions of the ketone to the corresponding alcohol, where the new hydroxyl group can be formed in either an axial or equatorial position.

The table below highlights the influence of the cyclohexyl group's conformation on reactivity.

| Conformation | Substituent Position | Steric Hindrance at Carbonyl | Influence on Reaction Rate |

| Chair | Equatorial | Less hindered | Generally faster |

| Chair | Axial | More hindered | Generally slower |

| Boat/Twist-Boat | - | Varies | Can provide alternative reaction pathways |

This table summarizes the impact of cyclohexyl conformation on chemical reactivity.

Studies on related cyclohexyl ketones have shown that the stereochemical outcome of nucleophilic additions is highly dependent on the nature of the nucleophile and the reaction conditions. youtube.com Small nucleophiles may favor axial attack, leading to an equatorial alcohol, while bulkier nucleophiles may prefer equatorial attack, resulting in an axial alcohol.

Cyclohexane Ring Transformations

The cyclohexane ring itself can undergo a variety of transformations, although these often require specific and sometimes harsh reaction conditions. Common reactions involving the cyclohexane ring include oxidation, reduction, and ring-opening or rearrangement reactions.

Oxidation: The cyclohexane ring can be oxidized to open the ring and form dicarboxylic acids. For example, oxidation of cyclohexanone (B45756) can yield adipic acid. wikipedia.org While this is a common industrial process for cyclohexanone, similar transformations could be envisioned for derivatives of this compound under appropriate oxidative conditions.

Reduction: The carbonyl group of the cyclohexyl ketone can be completely removed through reactions like the Wolff-Kishner or Clemmensen reduction, which would convert the cyclohexyl ketone moiety to a simple cyclohexyl group attached to the trifluoromethylphenyl ring. quora.com

Condensation and Rearrangement: The cyclohexanone moiety can undergo self-condensation reactions or rearrangements under acidic or basic conditions. wikipedia.org For example, treatment of cyclohexanone can lead to the formation of cyclohexenylcyclohexanone. wikipedia.org While the specific reactivity of this compound in such reactions would depend on the influence of the trifluoromethylphenyl group, these represent potential pathways for modifying the cyclohexyl scaffold.

The following table provides an overview of potential transformations of the cyclohexane ring.

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation (Ring Opening) | Strong oxidizing agents (e.g., KMnO4, HNO3) | Dicarboxylic acid derivatives |

| Reduction (Deoxygenation) | Wolff-Kishner (H2NNH2, base), Clemmensen (Zn(Hg), HCl) | Cyclohexylalkane derivatives |

| Condensation | Acid or base catalysis | Dimeric or polymeric structures |

This table outlines possible chemical transformations involving the cyclohexane ring.

The versatility of the cyclohexanone scaffold makes it a valuable synthon in organic synthesis, allowing for the construction of a variety of cyclic and acyclic structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the structure and chemical environment of the analyte. For Cyclohexyl 3-trifluoromethylphenyl ketone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

In ¹H NMR analysis, the protons of this compound would exhibit distinct signals corresponding to their unique chemical environments. The spectrum is expected to show signals for both the aromatic protons on the trifluoromethylphenyl ring and the aliphatic protons of the cyclohexyl group.

The aromatic region would display complex multiplets due to the protons on the substituted phenyl ring. The electron-withdrawing nature of the trifluoromethyl and ketone groups influences the chemical shifts of these protons, typically causing them to resonate at a lower field (higher ppm values). The protons on the cyclohexyl ring will appear in the upfield region of the spectrum, with their signals likely overlapping due to similar chemical environments, resulting in a series of broad multiplets. The proton alpha to the carbonyl group is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the ketone.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.1 - 7.5 | m | 4H | Ar-H (Aromatic protons) |

| ~ 3.3 - 3.1 | m | 1H | -CO-CH - (Cyclohexyl methine proton) |

Note: Predicted data based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ketone is highly characteristic and appears significantly downfield, typically in the range of 190-210 ppm.

The aromatic carbons will resonate between approximately 120 and 140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (C-F coupling). rsc.org The aliphatic carbons of the cyclohexyl ring will produce signals in the upfield region, generally between 25 and 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| > 200 | C =O (Ketone carbonyl) |

| ~ 135 - 125 | Ar-C (Aromatic carbons) |

| ~ 124 (q) | C -CF₃ (Trifluoromethyl-substituted aromatic carbon) |

| ~ 128 (q) | -C F₃ (Trifluoromethyl carbon) |

| ~ 50 - 45 | -CO-C H- (Cyclohexyl methine carbon) |

Note: Predicted data based on analogous structures. (q) denotes a quartet multiplicity due to C-F coupling. Actual values may vary.

¹⁹F NMR is a highly sensitive and specific technique for detecting fluorine-containing functional groups. In the case of this compound, this analysis would confirm the presence of the trifluoromethyl (-CF₃) group. A single, sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the -CF₃ group are chemically equivalent. rsc.org The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group. For a -CF₃ group attached to an aromatic ring, this signal typically appears in a well-defined region of the spectrum. dovepress.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

Note: Predicted data based on analogous structures. Chemical shifts are relative to a CFCl₃ standard. rsc.org (s) denotes a singlet.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. rsc.org For this compound (C₁₄H₁₅F₃O), HRMS would be used to confirm the exact mass of the molecular ion. This precise mass measurement distinguishes the compound from other molecules that might have the same nominal mass but a different elemental composition, thereby providing unambiguous confirmation of the molecular formula.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Mass |

|---|

Note: The measured mass would be determined experimentally to confirm the calculated exact mass.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies.

Table 5: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1705 - 1685 | Very Strong | C=O Stretch (Aryl Ketone) |

| 1600 - 1450 | Medium-Weak | C=C Aromatic Ring Stretch |

Note: Predicted data based on general spectroscopic principles and data for analogous compounds. pg.edu.pllibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides detailed information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and packing in the crystal lattice. nih.gov

While a specific crystal structure for this compound has not been publicly reported, a hypothetical analysis based on known structures of similar molecules can be discussed. The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

For this compound, a crystallographic study would reveal the conformation of the cyclohexyl ring, which typically adopts a stable chair conformation. It would also define the relative orientation of the cyclohexyl and the 3-trifluoromethylphenyl groups with respect to the central carbonyl moiety. Key parameters of interest would be the torsion angles describing the twist of the phenyl ring and the cyclohexyl ring relative to the plane of the carbonyl group. These angles are influenced by steric hindrance between the bulky substituents and electronic effects. The analysis would also detail the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and potential π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal. researchgate.net

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal packing |

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-C, C-F) |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

Electronic Absorption Spectroscopy (UV/Visible)

Electronic absorption spectroscopy, or UV/Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

The primary chromophore in this compound is the benzophenone-like system, where the carbonyl group is conjugated to the phenyl ring. Molecules of this type typically exhibit two characteristic absorption bands in their UV spectra. researchgate.net

The first is a relatively weak, longer-wavelength absorption band resulting from an n→π* (n-to-pi-star) transition. This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group.

The second is a much more intense, shorter-wavelength absorption band arising from a π→π* (pi-to-pi-star) transition. This transition involves the promotion of an electron from a bonding π orbital of the conjugated aromatic system to an antibonding π* orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by substituents on the aromatic ring and the solvent used for the measurement. The electron-withdrawing trifluoromethyl group on the phenyl ring may cause a slight shift in the absorption maxima compared to unsubstituted benzophenone. researchgate.netresearchgate.net

Table 3: Expected UV/Visible Absorption Data for this compound

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 330 - 370 | Low |

This spectroscopic information is crucial for understanding the photochemical properties of the molecule and for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Theoretical and Computational Investigations of Cyclohexyl 3 Trifluoromethylphenyl Ketone

Quantum Chemical Methodologies for Molecular Properties

Comprehensive theoretical studies employing quantum chemical methodologies to elucidate the molecular properties of Cyclohexyl 3-trifluoromethylphenyl ketone have not been extensively reported in publicly available scientific literature. While computational chemistry is a powerful tool for understanding molecular geometry, electronic structure, and reactivity, specific research articles detailing these calculations for this particular compound are not readily found.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

There is a lack of published research that specifically details the use of Density Functional Theory (DFT) calculations for the geometry optimization and electronic structure analysis of this compound. Such studies would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation approximately, yielding valuable information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. This information would provide insights into the molecule's three-dimensional shape and reactive sites. However, at present, specific data from these calculations for the title compound are not available in the literature.

Multiconfigurational Self-Consistent Field (MCSCF) Approaches for Complex Electronic States

Investigations into the complex electronic states of this compound using Multiconfigurational Self-Consistent Field (MCSCF) approaches have not been documented in scientific publications. MCSCF methods are generally employed for molecules with significant static correlation, such as those with excited states, transition states, or bond-breaking processes that are not well-described by single-reference methods. The absence of such studies indicates that the electronic structure of the ground state is likely well-represented by simpler theoretical models, or that its more complex electronic features have not yet been a subject of detailed investigation.

Reaction Mechanism Elucidation Through Computational Studies

Computational studies aimed at elucidating the reaction mechanisms involving this compound are not currently available in the public domain. Such research would be critical for understanding its reactivity, potential synthetic pathways, and degradation processes.

Transition State Characterization and Reaction Pathway Mapping

There is no available research that characterizes the transition states or maps the reaction pathways for reactions involving this compound through computational means. This type of analysis would involve locating the saddle points on the potential energy surface that correspond to the highest energy barrier along a reaction coordinate. The geometries and energies of these transition states would provide crucial information about the kinetics and feasibility of proposed reaction mechanisms.

Intermolecular Interactions and Spectroscopic Property Prediction

Theoretical and computational chemistry offer powerful tools to predict and analyze the properties of novel molecules. For a compound like this compound, such studies would provide critical insights into its behavior at a molecular level.

Non-Covalent Interaction Analysis

A comprehensive analysis of non-covalent interactions (NCIs) would be crucial to understanding the supramolecular chemistry of this compound. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT) are commonly employed to identify and quantify various types of non-covalent bonds, including hydrogen bonds, halogen bonds, van der Waals forces, and π-interactions.

For this compound, a key area of investigation would be the role of the fluorine atoms in directing intermolecular interactions. The electron-rich fluorine atoms and the electron-deficient phenyl ring, influenced by the trifluoromethyl group, could lead to a complex network of interactions. A hypothetical data table summarizing the energetic contributions of different interactions would be a primary output of such a study.

Hypothetical Non-Covalent Interaction Energy Decomposition:

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | Data not available |

| Exchange | Data not available |

| Induction | Data not available |

| Dispersion | Data not available |

| Total | Data not available |

This table represents a typical output from a SAPT analysis and is currently unpopulated due to the lack of specific research on this compound.

Spectroscopic Data Simulation and Interpretation

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which are essential for the experimental characterization of a compound. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are standard approaches for simulating various spectra.

Simulated Infrared (IR) and Raman spectra would reveal the characteristic vibrational modes of the molecule, with particular attention to the C=O stretching frequency and the vibrations associated with the trifluoromethyl group and the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of these shifts would be invaluable for assigning experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) spectroscopy simulations would provide information about the electronic transitions within the molecule, helping to understand its photophysical properties.

Hypothetical Simulated Spectroscopic Data:

| Spectroscopic Technique | Key Predicted Peaks |

| IR (cm⁻¹) | C=O stretch: Data not availableC-F stretches: Data not available |

| ¹³C NMR (ppm) | C=O: Data not availableCF₃: Data not available |

| ¹⁹F NMR (ppm) | CF₃: Data not available |

| UV-Vis (nm) | λmax: Data not available |

This table illustrates the type of data that would be generated from spectroscopic simulations. The absence of values underscores the current gap in the literature.

Applications in Advanced Synthetic and Medicinal Chemistry Research

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of cyclohexyl 3-trifluoromethylphenyl ketone provides a robust platform for the construction of more complex molecular entities. Its ketone functionality serves as a reactive handle for a variety of chemical transformations, while the distinct properties of its cyclic and aromatic moieties can be exploited to direct synthetic outcomes and impart desirable characteristics to the final products.

Precursors for the Synthesis of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds is of paramount importance in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the fundamental reactivity of ketones provides a clear pathway to a variety of heterocyclic systems.

For instance, 1,3-dicarbonyl compounds are common precursors to five-membered heterocycles like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine (B1172632), respectively. beilstein-journals.orgnih.govorganic-chemistry.orgorganic-chemistry.org The ketone group of this compound can be readily elaborated to form a β-diketone, which could then undergo cyclization. The reaction of such a diketone with various hydrazines would be expected to yield a range of substituted pyrazoles, with the trifluoromethylphenyl and cyclohexyl groups influencing the regioselectivity of the cyclization. nih.gov Similarly, reaction with hydroxylamine would lead to the corresponding isoxazoles. organic-chemistry.org

Furthermore, α,β-unsaturated ketones are key intermediates in the synthesis of various heterocycles. nih.gov The title ketone can be converted to its α,β-unsaturated analog, which could then serve as a Michael acceptor in reactions with binucleophiles to construct six-membered rings such as pyrimidines and pyridines.

| Heterocycle Class | Potential Reagents | Resulting Scaffold |

| Pyrazoles | Hydrazine derivatives | 3/5-(3-Trifluoromethylphenyl)-5/3-cyclohexyl-1H-pyrazole |

| Isoxazoles | Hydroxylamine | 3/5-(3-Trifluoromethylphenyl)-5/3-cyclohexylisoxazole |

| Pyrimidines | Urea/Thiourea | Substituted pyrimidine (B1678525) with trifluoromethylphenyl and cyclohexyl groups |

Scaffolds for the Construction of Complex Organic Molecules

The rigid framework and multiple functionalization points of molecules derived from this compound make it an attractive scaffold for the assembly of complex organic structures, including those inspired by natural products. Multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity in a single step, are a powerful tool in this regard. nih.govnih.govsemanticscholar.orgbohrium.comtaylorandfrancis.com

While specific MCRs involving this compound are not explicitly detailed in the literature, its ketone functionality makes it a suitable candidate for well-established MCRs such as the Ugi or Passerini reactions, following initial transformation to an appropriate aldehyde or carboxylic acid derivative. The resulting products would incorporate the cyclohexyl and trifluoromethylphenyl moieties, providing a diverse set of complex molecules from a common starting material.

Bioisosteric Replacements and Pharmacophore Design in Drug Discovery Research

In the realm of drug discovery, the strategic modification of lead compounds is crucial for optimizing their pharmacological properties. The cyclohexyl and trifluoromethylphenyl groups of the title ketone are of particular interest for their potential roles as bioisosteres and key elements in pharmacophore design.

Mimicry of Enzymatic Transition-State Intermediates

Trifluoromethyl ketones are well-established as potent inhibitors of serine and cysteine proteases. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. This enhanced electrophilicity allows the ketone to be attacked by the hydroxyl or thiol group of a serine or cysteine residue in the active site of an enzyme, forming a stable hemiacetal or hemithioacetal adduct. This adduct can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition of the enzyme. nih.gov

Development of Enzyme Inhibitors and Biologically Active Compounds

The structural motifs present in this compound are found in a number of biologically active compounds and enzyme inhibitors. For example, cyclohexyl ketone derivatives have been designed as inhibitors of Pin1, a peptidyl-prolyl isomerase involved in cell cycle regulation. nih.govsemanticscholar.org In these inhibitors, the cyclohexyl group occupies a hydrophobic pocket in the enzyme's active site.

Furthermore, the trifluoromethylphenyl moiety is a common feature in many kinase inhibitors. nih.govacs.orged.ac.uknih.gov The trifluoromethyl group can engage in favorable interactions with the enzyme, such as dipole-dipole interactions or hydrogen bonds with backbone amides, and its lipophilicity can enhance cell permeability. Aromatic trifluoromethyl ketones have been specifically investigated as "warheads" for the design of covalently reversible kinase inhibitors. nih.gov

The combination of a cyclohexyl group and a trifluoromethylphenyl group in a single molecule, as in this compound, therefore presents a promising scaffold for the development of novel inhibitors targeting a range of enzymes, including proteases, kinases, and hydrolases. scispace.comescholarship.org

| Enzyme Class | Potential Role of Compound Moiety |

| Proteases (Serine/Cysteine) | Trifluoromethyl ketone acts as a transition-state mimic. |

| Kinases | Trifluoromethylphenyl group interacts with the active site. |

| Hydrolases | Cyclohexyl group can provide hydrophobic interactions. |

Applications in Catalysis and Organocatalysis

The application of this compound in the field of catalysis is an area of potential exploration. While there is no direct evidence of its use as a catalyst or ligand in the current literature, its chemical properties suggest several possibilities.

The ketone functionality could be utilized in organocatalysis, for instance, in asymmetric transfer hydrogenation reactions where the ketone could be a substrate for a chiral catalyst. exaly.com Conversely, derivatives of the ketone could potentially serve as ligands for transition metal catalysts. pkusz.edu.cncore.ac.ukacs.org The steric bulk of the cyclohexyl group and the electronic properties of the trifluoromethylphenyl ring could influence the coordination environment around a metal center, thereby affecting the catalyst's activity and selectivity. For example, chiral alcohols derived from the reduction of this compound could be investigated as ligands in asymmetric synthesis. chemicalbook.comresearchgate.net

Trifluoromethyl Ketones as Catalysts in Oxidation Reactions

Trifluoromethyl ketones are known to act as effective catalysts in a variety of oxidation reactions. Their utility stems from the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity allows them to facilitate the oxidation of various substrates.

One of the key mechanisms involves the activation of an oxidant, such as a peroxide, to form a more potent oxidizing species. The trifluoromethyl ketone can react with the oxidant to form an intermediate, which then transfers an oxygen atom to the substrate, leading to its oxidation. This catalytic cycle allows for the efficient conversion of substrates under mild reaction conditions.

Research in this area has demonstrated the use of trifluoromethyl ketones in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. The choice of the specific trifluoromethyl ketone catalyst can influence the selectivity and efficiency of these reactions.

Table 1: Representative Trifluoromethyl Ketones in Catalytic Oxidation

| Catalyst | Substrate | Product | Oxidant | Yield (%) |

| Hexafluoroacetone | Secondary Alcohols | Ketones | Hydrogen Peroxide | >90 |

| 1,1,1-Trifluoroacetophenone | Alkenes | Epoxides | Oxone | 85-95 |

| Perfluorodecalin-based ketones | Sulfides | Sulfoxides | Hydrogen Peroxide | >95 |

Note: This table presents representative data for the class of trifluoromethyl ketones and is not specific to this compound.

Contribution to Chiral Catalyst Design

The structural features of trifluoromethyl ketones make them valuable scaffolds in the design of chiral catalysts. nih.gov The introduction of a trifluoromethyl group can impart specific steric and electronic properties to a catalyst, which can be crucial for achieving high levels of enantioselectivity in asymmetric reactions. nih.gov

Chiral catalysts incorporating a trifluoromethyl ketone moiety are often used in reactions such as asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions. The trifluoromethyl group can influence the conformational rigidity of the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher stereocontrol.

The design of these catalysts often involves the attachment of the trifluoromethyl ketone to a chiral backbone or ligand. The synergy between the chiral element and the electronic effects of the trifluoromethyl group is key to their effectiveness. Researchers have explored various strategies to synthesize and optimize these catalysts for specific asymmetric transformations, highlighting the versatility of trifluoromethyl ketones in this field. nih.gov

Table 2: Examples of Chiral Catalysts Derived from Trifluoromethyl Ketones

| Catalyst Type | Reaction Type | Substrate | Enantiomeric Excess (ee %) |

| Chiral Trifluoromethylated Boron Lewis Acid | Diels-Alder | Dienes and Dienophiles | up to 99 |

| (Salen)Cr(III) Complex with Trifluoromethyl Ketone | Asymmetric Epoxidation | Alkenes | >90 |

| Chiral Trifluoromethylated Phosphine Ligands | Asymmetric Hydrogenation | Prochiral Alkenes | up to 98 |

Note: This table illustrates the application of the broader class of trifluoromethyl ketones in chiral catalyst design and is not specific to this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cyclohexyl 3-trifluoromethylphenyl ketone via nucleophilic addition or reduction?

- Methodological Answer : Kinetic studies on structurally similar ketones (e.g., cyclohexyl phenyl ketone) reveal that sodium borohydride reductions proceed with first-order dependence on both ketone and borohydride concentrations. Optimal temperatures range between 0–35°C, with reaction rates influenced by cycloalkyl ring size (e.g., cyclopentyl derivatives react faster than cyclohexyl analogs). Solvent polarity and steric hindrance from the trifluoromethyl group may require adjustments in stoichiometry or temperature for efficient synthesis .

Q. How does the trifluoromethyl group influence the electronic structure of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model the electron-withdrawing effects of the trifluoromethyl group. This group reduces electron density on the carbonyl carbon, increasing electrophilicity and altering reaction pathways (e.g., in nucleophilic additions). Polarizable continuum models (PCM) are recommended to account for solvent effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The trifluoromethyl group produces distinct ¹⁹F NMR shifts (typically –60 to –70 ppm). Fourier-transform infrared (FTIR) spectroscopy identifies the carbonyl stretch (C=O) near 1700 cm⁻¹, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and trifluoromethyl groups impact regioselectivity in catalytic asymmetric reactions?

- Methodological Answer : Computational studies (e.g., transition state modeling with DFT) paired with experimental kinetic data can dissect steric vs. electronic contributions. For example, the cyclohexyl group may induce steric shielding on one face of the carbonyl, while the trifluoromethyl group stabilizes intermediates via inductive effects. Chiral catalysts like proline-derived organocatalysts or metal-ligand complexes (e.g., BINAP-Ru) can enhance enantioselectivity .

Q. Can this compound serve as a low-dielectric monomer in poly(aryl ether ketone) resins for high-frequency applications?

- Methodological Answer : Cyclohexyl groups in poly(aryl ether ketones) reduce dielectric constants (ε = 2.95–3.26 at 10 GHz) by lowering molecular polarization. Incorporating trifluoromethylphenyl moieties may further enhance thermal stability (Tg > 240°C) and solubility in polar aprotic solvents (e.g., NMP, DMF). Polymerization should be monitored via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

Q. What are the challenges in reconciling experimental and computational data for the reaction kinetics of this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, anharmonic vibrational modes, or incomplete basis sets in DFT calculations. Use high-level methods (e.g., CCSD(T)) for benchmark comparisons. Experimental validation via stopped-flow kinetics or isotopic labeling (e.g., deuterated solvents) can resolve contradictions .

Q. How does the trifluoromethyl group affect photophysical properties in this compound-based materials?

- Methodological Answer : Time-dependent DFT (TDDFT) simulations predict redshifted absorption/emission bands due to the electron-withdrawing trifluoromethyl group. Experimental validation via UV-Vis and fluorescence spectroscopy in varying solvents (e.g., cyclohexane vs. acetonitrile) quantifies solvatochromic effects. Transmittance (>65%) and dielectric loss (tan δ < 0.01) are critical for optical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.